4-Methylsulfanylthieno[3,2-d]pyrimidine-7-carbonyl chloride
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Overview
Description
4-Methylsulfanylthieno[3,2-d]pyrimidine-7-carbonyl chloride is a heterocyclic compound that contains a thieno[3,2-d]pyrimidine core structure. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the methylsulfanyl group and the carbonyl chloride functionality makes it a versatile intermediate for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylsulfanylthieno[3,2-d]pyrimidine-7-carbonyl chloride typically involves the cyclization of appropriate thiophene and pyrimidine precursors. One common method involves the reaction of 3-amino-4-methylsulfanylthiophene-2-carboxamide with formic acid to form the thieno[3,2-d]pyrimidine core. The resulting compound is then treated with thionyl chloride to introduce the carbonyl chloride functionality .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Methylsulfanylthieno[3,2-d]pyrimidine-7-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone under appropriate conditions.
Reduction: The carbonyl chloride group can be reduced to an aldehyde or alcohol using reducing agents.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Amides and esters: Formed through nucleophilic substitution reactions.
Sulfoxides and sulfones: Formed through oxidation of the methylsulfanyl group.
Aldehydes and alcohols: Formed through reduction of the carbonyl chloride group.
Scientific Research Applications
4-Methylsulfanylthieno[3,2-d]pyrimidine-7-carbonyl chloride has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting viral infections and cancer.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is employed in the study of enzyme inhibitors and other biologically active molecules.
Mechanism of Action
The mechanism of action of compounds derived from 4-Methylsulfanylthieno[3,2-d]pyrimidine-7-carbonyl chloride depends on their specific structure and target. For example, derivatives designed as enzyme inhibitors may interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved vary widely and are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Thieno[3,4-b]pyridine derivatives: These compounds have a similar heterocyclic structure but with different ring fusion, resulting in distinct reactivity and applications.
Uniqueness
4-Methylsulfanylthieno[3,2-d]pyrimidine-7-carbonyl chloride is unique due to the presence of both the methylsulfanyl and carbonyl chloride groups, which provide a wide range of chemical reactivity
Properties
Molecular Formula |
C8H5ClN2OS2 |
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Molecular Weight |
244.7 g/mol |
IUPAC Name |
4-methylsulfanylthieno[3,2-d]pyrimidine-7-carbonyl chloride |
InChI |
InChI=1S/C8H5ClN2OS2/c1-13-8-6-5(10-3-11-8)4(2-14-6)7(9)12/h2-3H,1H3 |
InChI Key |
MTCZVYNOWYRQIO-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=NC2=C1SC=C2C(=O)Cl |
Origin of Product |
United States |
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